1-Octacosanol

cyclooxygenase inhibition arachidonic acid cascade inflammation research

Choose pure 1-Octacosanol (≥98%, C28H58O) over generic policosanol for research precision. Single-component chemistry eliminates confounded pharmacology: triacontanol inhibits 5-LOX/COX-2, whereas octacosanol selectively inhibits COX-1 (IC50 143.54 µg/mL, 70% maximal inhibition). Commercial policosanol octacosanol content varies 25–90.5% across sources, introducing irreproducible variability. Pure 1-Octacosanol ensures dose-response relationships definitively traceable to the C28 alcohol alone—critical for reproducible COX-1 mechanistic studies, antiplatelet assays, and lipid metabolism investigations. For esterification-based derivative development, pure octacosanol precursor is essential for controlled synthesis and characterization.

Molecular Formula C28H58O
Molecular Weight 410.8 g/mol
CAS No. 68580-63-2
Cat. No. B7804023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Octacosanol
CAS68580-63-2
Molecular FormulaC28H58O
Molecular Weight410.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCCCCCCCCCCO
InChIInChI=1S/C28H58O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29/h29H,2-28H2,1H3
InChIKeyCNNRPFQICPFDPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 70.7 °F (NTP, 1992)

1-Octacosanol (CAS 68580-63-2) as a High-Purity Long-Chain Fatty Alcohol for Precision Nutritional Research


1-Octacosanol (CAS 68580-63-2) is a straight-chain, 28-carbon primary fatty alcohol that occurs naturally as a major constituent of plant epicuticular waxes, particularly in sugarcane wax where it comprises 60–70% of the policosanol mixture [1]. This high-molecular-weight compound (C28H58O, MW 410.8 g/mol) is a white crystalline powder with a melting point of 83.0–83.6°C (purity ≥97%) and is insoluble in water but soluble in low-molecular-weight alkanes and chloroform [2]. Unlike the complex policosanol mixtures that contain variable proportions of octacosanol, pure 1-octacosanol offers precise dosing and eliminates confounding effects from other aliphatic alcohols (e.g., triacontanol, hexacosanol) in research applications, making it a critical tool for mechanistic studies and reproducible clinical investigations [1].

Why 1-Octacosanol Cannot Be Interchanged with Policosanol Mixtures or Other Long-Chain Alcohols in Research and Formulation


Substituting pure 1-octacosanol with generic policosanol mixtures introduces significant variability due to inconsistent composition across sources. Commercial policosanol products vary widely in octacosanol content—from 25–35% in rice bran wax to 60–70% in sugarcane wax and up to 90.5% in some alternative formulations [1][2]. This compositional heterogeneity directly impacts biological outcomes, as demonstrated by differential excretion kinetics and lipid-lowering efficacy in hamsters fed policosanols from different origins [3]. Furthermore, the presence of other aliphatic alcohols like triacontanol (C30) and hexacosanol (C26) introduces confounding pharmacological activities—triacontanol inhibits 5-lipoxygenase (5-LOX) and COX-2, whereas octacosanol selectively inhibits COX-1 [4]. For research demanding reproducible dose-response relationships, mechanism-of-action studies, or formulation development, only purified 1-octacosanol ensures that observed effects are attributable to the target compound rather than undefined mixture components.

Quantitative Evidence Differentiating 1-Octacosanol from Structural Analogs and Alternative Mixtures


1-Octacosanol Selectively Inhibits COX-1 with an IC50 of 143.54 µg/mL, While Triacontanol Inhibits COX-2 and 5-LOX

In a direct head-to-head in vitro comparison, 1-octacosanol (the major component of policosanol) exhibited a marked and selective inhibition of COX-1 activity with an IC50 of 143.54 µg/mL and achieved 70% inhibition at the highest concentration tested, while showing no effect on COX-2 or 5-LOX activity. In contrast, triacontanol (the major component of D-002) did not affect COX-1 but produced 50% inhibition of COX-2 at 1250 µg/mL and demonstrated a strong, dose-dependent inhibition of 5-LOX activity (IC50 = 58.74 µg/mL) with 79% maximal inhibition [1].

cyclooxygenase inhibition arachidonic acid cascade inflammation research platelet aggregation

1-Octacosanol Supplementation Increases Treadmill Running Time to Exhaustion by 46% Over Exercise-Trained Controls in Rats

In a controlled animal study, male Sprague-Dawley rats were assigned to sedentary control (SC), exercise-trained control (EC), and exercise-trained plus octacosanol-supplemented (EO) groups. While EC rats ran 184% longer until exhaustion compared to SC rats (P < 0.01), the octacosanol-supplemented EO rats ran an additional 46% longer than the EC rats (P < 0.05) after 4 weeks of supplementation at 0.75% of diet [1].

ergogenic aids exercise physiology endurance performance muscle metabolism

Esterified 1-Octacosanol (OEO) Downregulates SREBP-2 by 25% and LDL-R by 24% Relative to Control, Outperforming Unmodified Octacosanol in Cholesterol Synthesis Inhibition

In a high-fat diet-induced obese mouse model, oleic-acid-esterified octacosanol (OEO) demonstrated superior cholesterol-regulatory effects compared to unmodified octacosanol and other esters. Specifically, OEO treatment reduced SREBP-2 transcription by 0.75-fold (a 25% reduction) and increased LDL-R expression by 1.24-fold relative to control, while also affecting p-ACC/ACC ratio by 1.42-fold. Esterified octacosanol as a class inhibited weight gain more effectively than unmodified octacosanol [1].

lipid metabolism cholesterol synthesis nutraceutical derivatives SREBP pathway

Cuban Policosanol (10 mg/day) Achieves 18–26% LDL-C Reduction, Comparable to Lovastatin (20 mg/day) but Without Statin-Associated Side Effects

Clinical data aggregated from over 60 trials indicate that policosanol (containing approximately 67% 1-octacosanol as its major active component) at 10–20 mg/day reduces LDL-C by 18–26%, total cholesterol by 13–17%, and increases HDL-C by 15–28%. In a direct comparison, policosanol (10 mg) showed lipid-lowering effects similar to lovastatin (20 mg), but without the adverse effect profile associated with statin therapy [1].

lipid-lowering hypercholesterolemia nutraceutical comparison cardiovascular health

Octacosanol Content Varies from 25% to 90.5% Across Commercial Policosanol Sources, with Differential Excretion Kinetics (P < 0.05) Observed in Hamsters

Analysis of policosanol sources reveals octacosanol content ranging from 25–35% in rice bran wax [1], 60–70% in standard sugarcane wax [2], and up to 90.5% in certain alternative sugarcane preparations [3]. In Syrian hamsters, animals fed original Cuban policosanol (OPC) excreted octacosanol more rapidly (P < 0.05) than those receiving alternative policosanol (APC1), despite similar octacosanol content within the 60–70% range, indicating that other compositional factors influence pharmacokinetics [4].

compositional analysis bioavailability quality control source validation

Evidence-Driven Application Scenarios for 1-Octacosanol (CAS 68580-63-2) in Research and Industrial Settings


Mechanistic Studies of COX-1-Selective Inhibition and Antiplatelet Activity

Pure 1-octacosanol is essential for investigating COX-1-mediated pathways without interference from triacontanol or other alcohols present in policosanol mixtures. The direct head-to-head data showing octacosanol's selective COX-1 inhibition (IC50 = 143.54 µg/mL, 70% maximal inhibition) versus triacontanol's distinct COX-2/5-LOX profile [1] provides a clear rationale for using purified octacosanol in platelet aggregation assays and arachidonic acid cascade studies. Researchers seeking to replicate the antiplatelet effects observed with policosanol (reported at 20% of the aspirin dose) should use pure 1-octacosanol to eliminate confounding COX-2/5-LOX inhibitory activities.

Sports Nutrition Formulation Development and Ergogenic Aid Evaluation

The 46% improvement in treadmill endurance time observed in octacosanol-supplemented exercise-trained rats versus exercise-trained controls [2] establishes a quantitative performance benchmark for formulators developing sports nutrition products. This effect magnitude, combined with the observed increases in plasma creatine phosphokinase activity (44%, P < 0.01) and muscle citrate synthase activity (16%, P < 0.01), provides specific endpoints for product validation studies. Pure 1-octacosanol should be prioritized over policosanol mixtures in this application to ensure that any ergogenic effects can be definitively attributed to the C28 alcohol rather than other mixture components.

Development of Esterified Octacosanol Derivatives with Enhanced Lipid-Lowering Bioactivity

The finding that oleic-acid-esterified octacosanol (OEO) downregulates SREBP-2 by 25% and upregulates LDL-R by 24% relative to control—outperforming unmodified octacosanol [3]—provides a clear development pathway for nutraceutical and pharmaceutical formulators. This evidence supports the prioritization of pure 1-octacosanol as a starting material for chemical modification, as the esterification of a well-defined, high-purity precursor is essential for reproducible synthesis and characterization of derivative compounds. Formulators seeking enhanced lipid-regulatory activity should consider esterified octacosanol over native octacosanol or complex policosanol mixtures.

Reproducible Clinical Research Requiring Defined Dosing and Mechanistic Attribution

Given that commercial policosanol products exhibit octacosanol content ranging from 25% to 90.5% [4][5], and that differential excretion kinetics (P < 0.05) have been observed even between products with similar total octacosanol content [6], pure 1-octacosanol is the only viable option for clinical research requiring reproducible dosing and unambiguous attribution of biological effects. The established clinical efficacy benchmark of 18–26% LDL-C reduction with policosanol (10 mg/day) [7] provides a quantitative target for studies using pure octacosanol, enabling head-to-head comparisons that can definitively establish whether octacosanol alone accounts for the lipid-lowering effects of policosanol mixtures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Octacosanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.